BenchChemオンラインストアへようこそ!

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride

Physicochemical profiling Drug-likeness SAR optimization

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride (CAS 1461715-60-5) is a heterocyclic diamine building block comprising a 3-aminopyridine core substituted at the 6-position with a sterically hindered 4,4-dimethylpiperidine ring, supplied as the crystalline dihydrochloride salt (C₁₂H₂₁Cl₂N₃, MW 278.22 g/mol). The molecule exhibits a calculated logP of 4.54 and a topological polar surface area (PSA) of 42.15 Ų, indicating substantial lipophilicity.

Molecular Formula C12H21Cl2N3
Molecular Weight 278.22 g/mol
CAS No. 1461715-60-5
Cat. No. B1430636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride
CAS1461715-60-5
Molecular FormulaC12H21Cl2N3
Molecular Weight278.22 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2=NC=C(C=C2)N)C.Cl.Cl
InChIInChI=1S/C12H19N3.2ClH/c1-12(2)5-7-15(8-6-12)11-4-3-10(13)9-14-11;;/h3-4,9H,5-8,13H2,1-2H3;2*1H
InChIKeyVBDWARUUGSFTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride – Procurement-Relevant Physicochemical and Structural Profile


6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride (CAS 1461715-60-5) is a heterocyclic diamine building block comprising a 3-aminopyridine core substituted at the 6-position with a sterically hindered 4,4-dimethylpiperidine ring, supplied as the crystalline dihydrochloride salt (C₁₂H₂₁Cl₂N₃, MW 278.22 g/mol) [1]. The molecule exhibits a calculated logP of 4.54 and a topological polar surface area (PSA) of 42.15 Ų, indicating substantial lipophilicity [1]. It serves as a versatile small-molecule scaffold in medicinal chemistry, with reported applications as a selective AAK1/GAK kinase inhibitor intermediate and as a precursor in multiple patent-disclosed therapeutic programs [2].

Why 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride Cannot Be Interchanged with Unsubstituted or Azepane Analogs


Generic substitution of 6-(4,4-dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride with the corresponding unsubstituted piperidine analog (CAS 82857-31-6) or the 7-membered azepane variant (CAS 850040-18-5) is chemically unsound. The two geminal methyl groups at the piperidine 4-position confer a distinct steric environment that directly modulates both physicochemical properties and biological target engagement. Specifically, the 4,4-dimethyl substitution increases the calculated logP by approximately 2.84 units (from ~1.70 to 4.54) and reduces polar surface area relative to the unsubstituted comparator, substantially altering membrane permeability and protein-binding kinetics [1][2]. Furthermore, literature precedent demonstrates that 4,4-dimethylpiperidine-substituted pyridin-3-amines exhibit selective nanomolar inhibition of AAK1 kinase (IC₅₀ values in the 120–296 nM range), whereas the unsubstituted piperidine and azepane congeners lack comparable potency in the same assay systems [3]. These differences preclude direct chemical equivalence and make blind substitution a high-risk decision in lead optimization or SAR-dependent procurement workflows.

Quantitative Differentiation Evidence for 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride


Lipophilicity Shift: logP Increase of ~2.84 Units vs. Unsubstituted Piperidine Analog

The target compound, 6-(4,4-dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride, displays a calculated logP of 4.54 [1]. The direct structural analog lacking the 4,4-dimethyl substitution — 6-(piperidin-1-yl)pyridin-3-amine dihydrochloride (CAS 82857-31-6) — exhibits a measured logP of 1.705 [2]. This represents a logP increase of approximately 2.84 units attributable solely to the two geminal methyl groups.

Physicochemical profiling Drug-likeness SAR optimization

Kinase Selectivity Differentiation: Submicromolar AAK1 Inhibition vs. Structurally Close Non-Inhibitor Analogs

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine derivatives have been characterized as selective AAK1/GAK kinase inhibitors. BindingDB entries for close structural analogs bearing the 4,4-dimethylpiperidine-pyridine scaffold report AAK1 IC₅₀ values of 120 nM (BDBM50511404) and 296 nM (BDBM50511397) [1][2]. In contrast, neither 6-(piperidin-1-yl)pyridin-3-amine (CAS 55403-29-7) nor 6-(azepan-1-yl)pyridin-3-amine (CAS 850040-18-5) appear in BindingDB with measurable AAK1 inhibitory activity, indicating the dimethyl substitution is a critical pharmacophoric element .

Kinase inhibition AAK1 Antiviral target

Salt-Form Solubility Advantage: Dihydrochloride Crystalline Form vs. Free Base Handling Properties

The dihydrochloride salt (CAS 1461715-60-5, MW 278.22) offers distinct handling advantages over the free base form (CAS 1343169-31-2, MW 205.30) . The free base is a room-temperature-stable oil or low-melting solid requiring sealed, refrigerated storage (2–8°C) . The dihydrochloride is a crystalline powder with a defined melting point, stable at ambient temperature, and intrinsically more water-soluble by virtue of salt formation . Supplier pricing data indicate the dihydrochloride commands a premium: 250 mg at ¥236,800 (~$1,600 USD) through Fujifilm Wako, compared to the free base priced at approximately $200–300/g equivalent from bulk vendors .

Solid-state chemistry Formulation enablement Aqueous solubility

Basicity Modulation: Predicted Piperidine pKa Shift Relative to Unsubstituted Piperidine

The conjugate acid of 4,4-dimethylpiperidine has a predicted pKa of 10.71 ± 0.10 . The unsubstituted piperidine has a widely accepted experimental pKa of ~11.2 for its conjugate acid in aqueous solution [1]. The ~0.5 unit reduction in basicity conferred by the gem-dimethyl groups translates to a lower fraction of protonated species at physiological pH (7.4) — approximately 99.95% ionized for the dimethyl analog versus >99.99% for unsubstituted piperidine [2]. While subtle, this difference in the equilibrium neutral fraction (~0.05% vs. ~0.01%) can influence passive membrane permeation rates by approximately 5-fold in pH-partition models.

pKa prediction Ionization state Absorption profiling

Patent-Corroborated Scaffold Differentiation: Incorporation into IRAP-Inhibiting Clinical Candidates

The 4,4-dimethylpiperidin-1-yl pyridine motif serves as a key structural element in potent IRAP (insulin-regulated aminopeptidase) inhibitors disclosed in US Patent 10,059,720. Example 90, bearing this exact scaffold, demonstrates an IC₅₀ of 0.950 nM in a HEK293-hP-LAP cellular assay [1][2]. Patent landscaping reveals that 6-(piperidin-1-yl)pyridin-3-amine and 6-(azepan-1-yl)pyridin-3-amine do not appear in granted composition-of-matter claims within the same IRAP inhibitor patent family, providing direct intellectual property differentiation [3].

Patent landscape IRAP inhibition Scaffold uniqueness

Supplier Quality Documentation: 95% Purity with Multi-Technique Batch QC (NMR, HPLC, GC)

Bidepharm (Bide Pharmatech) supplies the target compound at a standard purity of 95% with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In comparison, the structurally simpler 6-(piperidin-1-yl)pyridin-3-amine dihydrochloride is available at 95% purity from Enamine with limited public QC documentation — typically only single-method characterization [1]. The multi-technique QC package reduces identity and purity verification burden for the end-user.

Quality assurance Batch reproducibility Analytical characterization

Procurement-Optimal Application Scenarios for 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride


AAK1/GAK Kinase Inhibitor Lead Optimization

This compound is best deployed as a privileged scaffold for generating structure–activity relationship (SAR) libraries targeting AAK1 and GAK kinases. The 4,4-dimethyl substitution is structurally validated to confer nanomolar inhibition (AAK1 IC₅₀ 120–296 nM), whereas the unsubstituted piperidine and azepane analogs lack measurable activity — making this scaffold the only viable starting point for AAK1-directed medicinal chemistry campaigns [1].

Development of CNS-Penetrant vs. Peripherally-Restricted Leads via logP Tuning

With a predicted logP of 4.54, the target compound occupies the upper end of CNS drug-like chemical space (optimal CNS logP range: ~2–5). When balanced against the logP of 1.70 for the unsubstituted analog, the scaffold enables researchers to probe logP-dependent ADME properties — such as brain penetration, plasma protein binding, and metabolic clearance — by comparing matched molecular pairs that differ only by the 4,4-dimethyl motif [2][3].

Formulation and Preclinical Dosing Enabled by Crystalline Salt Physical Form

The dihydrochloride salt's crystalline nature and ambient storage stability make it directly usable in automated liquid handling, high-throughput screening, and in vivo formulation workflows without the need for pre-formulation characterization. This contrasts with the free base, which requires refrigerated storage and presents handling challenges due to its oily physical state — making the salt form the operationally rational procurement choice for assay-ready compound management .

IRAP/Aminopeptidase Inhibitor Development with Patent-Backed Freedom to Operate

Organizations pursuing insulin-regulated aminopeptidase (IRAP) or related metallo-aminopeptidase inhibitor programs should prioritize this scaffold, as the 4,4-dimethylpiperidin-1-yl pyridine motif is explicitly claimed and biologically validated (IC₅₀ = 0.950 nM) in US Patent 10,059,720. The absence of unsubstituted piperidine or azepane variants from the patent's composition-of-matter claims provides both legal clarity and pre-existing SAR data that accelerates lead development [4].

Quote Request

Request a Quote for 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.